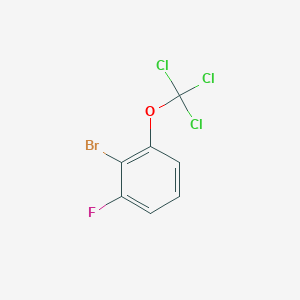

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene

CAS No.: 1417569-83-5

Cat. No.: VC2725595

Molecular Formula: C7H3BrCl3FO

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417569-83-5 |

|---|---|

| Molecular Formula | C7H3BrCl3FO |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 2-bromo-1-fluoro-3-(trichloromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3BrCl3FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H |

| Standard InChI Key | AFNDABNKMWFVEZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structure

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound with multiple functional groups strategically positioned on a benzene ring. This arrangement creates a molecule with unique reactivity patterns and potential applications in synthetic chemistry.

Chemical Identifiers

The compound is precisely identified through various chemical nomenclature systems and identification numbers as detailed in the following table:

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromo-1-fluoro-3-(trichloromethoxy)benzene |

| CAS Number | 1417569-83-5 |

| Molecular Formula | C₇H₃BrCl₃FO |

| Molecular Weight | 308.4 g/mol |

| PubChem CID | 71669443 |

| InChI | InChI=1S/C7H3BrCl3FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H |

| InChIKey | AFNDABNKMWFVEZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl |

The molecular structure features three different halogen-containing substituents attached to specific positions on the benzene ring, creating a compound with specialized chemical behavior. The presence of bromine at position 2, fluorine at position 1, and the trichloromethoxy group at position 3 creates a unique electronic distribution that influences its reactivity patterns and potential applications .

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene significantly influence its behavior in various chemical environments and determine its potential applications.

Physical Properties

While comprehensive physical property data specifically for 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene is limited in the available literature, certain properties can be inferred based on its structure and molecular composition:

| Property | Value/Description |

|---|---|

| Physical State | Likely a liquid or crystalline solid at room temperature |

| Color | Presumably colorless to pale yellow |

| Molecular Weight | 308.4 g/mol |

| Solubility | Likely poor solubility in water; better solubility in organic solvents |

| Stability | Relatively stable under standard conditions due to aromatic structure |

The compound's physical properties are primarily determined by its molecular structure, particularly the presence of multiple halogen atoms that increase its molecular weight and influence intermolecular interactions.

Chemical Properties

The chemical behavior of 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene is largely governed by the electronic effects of its substituents:

-

The bromine atom serves as a potential site for substitution reactions, particularly metal-catalyzed cross-coupling reactions.

-

The fluorine atom creates a highly polarized C-F bond, influencing the electronic distribution across the molecule.

-

The trichloromethoxy group provides additional reactivity through the C-O bond and the three chlorine atoms.

These structural features allow the compound to participate in various reaction types, including nucleophilic aromatic substitution, metal-catalyzed coupling, and halogen exchange reactions.

Synthesis Methods

The synthesis of 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene typically involves sophisticated organic chemistry techniques and carefully controlled reaction conditions.

General Synthetic Approach

According to the available literature, the synthesis typically involves halogenation processes of appropriately substituted precursors. A common method includes the bromination and fluorination of 3-(trichloromethoxy)benzene. The reaction requires carefully controlled conditions, often facilitated by catalysts or specific temperature settings to ensure effective and selective substitution on the benzene ring.

Multi-step Synthesis

A comprehensive synthesis might involve multiple steps, typically including:

-

Preparation of the trichloromethoxy functional group

-

Attachment of this group to the benzene ring at the desired position

-

Sequential or simultaneous introduction of bromine and fluorine atoms

-

Purification of the final product

Specific reaction conditions must be carefully controlled to achieve the correct regioselectivity, as the position of substituents significantly affects the compound's properties and reactivity.

Chemical Reactivity and Interactions

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene exhibits distinctive reactivity patterns due to its unique combination of functional groups.

Reactivity Patterns

The compound can undergo various chemical reactions facilitated by its halogen substituents. These groups enhance its reactivity, allowing it to participate in multiple chemical pathways. While exhibiting stability under normal conditions, it can react vigorously under specific conditions due to the presence of multiple halogens.

Potential reaction pathways include:

-

Nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogen substituents

-

Metal-catalyzed cross-coupling reactions utilizing the bromine functionality

-

Halogen exchange reactions under appropriate conditions

-

Reactions involving the trichloromethoxy group, including potential cleavage or transformation

Stability Considerations

The compound exhibits significant stability under standard laboratory conditions but may undergo degradation when exposed to strong nucleophiles, reducing agents, or extreme pH conditions. The presence of multiple halogen atoms contributes to its stability through electronic effects but may also provide sites for specific chemical transformations.

Toxicological Profile

Understanding the toxicological properties of 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene is essential for its safe handling and potential applications.

Environmental Implications

As with many halogenated organic compounds, 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene likely presents environmental concerns related to persistence, bioaccumulation, and potential ecological toxicity. The multiple halogen substituents may contribute to environmental persistence if released.

Comparison with Similar Compounds

Comparing 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene with structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogues

Several related compounds share structural similarities but differ in specific substitution patterns or functional groups:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene | C₇H₃BrCl₃FO | 308.4 g/mol | Base compound |

| 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 259.0 g/mol | Contains trifluoromethoxy instead of trichloromethoxy group |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 259.0 g/mol | Different position of substituents |

| 2-Bromo-1-fluoro-3-methylbenzene | C₇H₆BrF | 189.0 g/mol | Contains methyl group instead of trichloromethoxy |

These structural differences significantly impact the compounds' physical properties, chemical reactivity, and potential applications .

Property Comparisons

The substitution of trichloromethoxy with trifluoromethoxy (as in 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene) results in a compound with lower molecular weight and potentially different electronic properties due to the higher electronegativity of fluorine compared to chlorine. This modification likely alters reactivity patterns, particularly in nucleophilic substitution reactions .

Similarly, the replacement of the trichloromethoxy group with a simple methyl group (as in 2-Bromo-1-fluoro-3-methylbenzene) substantially changes the electronic and steric properties of the molecule, resulting in significantly different chemical behavior and applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume